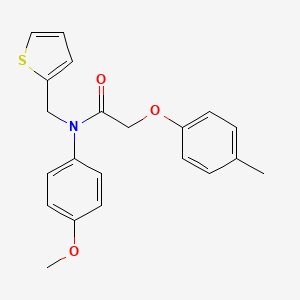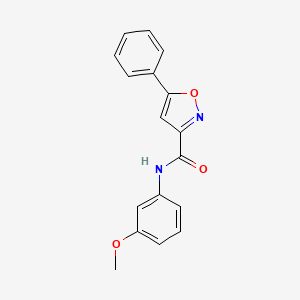
N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of methoxyphenyl, methylphenoxy, and thiophenyl groups attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxyphenylamine with 2-bromo-4-methylphenol in the presence of a base such as potassium carbonate. This reaction forms an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with thiophene-2-carboxaldehyde in the presence of a catalyst like palladium acetate and a ligand such as triphenylphosphine. This step forms the desired acetamide compound.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials. Its unique structural features make it valuable in the design of functional materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in various biological processes. These interactions can modulate the activity of the targets, leading to specific biological effects.
Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression. By modulating these pathways, it can exert its effects on cellular functions and physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE shares structural similarities with other acetamide derivatives, such as N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-3-YL)METHYL]ACETAMIDE and N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-4-YL)METHYL]ACETAMIDE.
Comparison: Compared to these similar compounds, N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE may exhibit unique properties due to the specific positioning of the thiophenyl group. This positioning can influence its reactivity, biological activity, and overall chemical behavior.
Uniqueness
Structural Features: The unique combination of methoxyphenyl, methylphenoxy, and thiophenyl groups in N-(4-METHOXYPHENYL)-2-(4-METHYLPHENOXY)-N-[(THIOPHEN-2-YL)METHYL]ACETAMIDE contributes to its distinct chemical and biological properties.
Applications: Its unique structural features make it a valuable compound for various applications in scientific research, particularly in the development of new materials and therapeutic agents.
Propiedades
Fórmula molecular |
C21H21NO3S |
|---|---|
Peso molecular |
367.5 g/mol |
Nombre IUPAC |
N-(4-methoxyphenyl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C21H21NO3S/c1-16-5-9-19(10-6-16)25-15-21(23)22(14-20-4-3-13-26-20)17-7-11-18(24-2)12-8-17/h3-13H,14-15H2,1-2H3 |
Clave InChI |
BAJNHDFMDPJWHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-Cyano-4-(4-methylphenyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11368759.png)

![5-(3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11368768.png)
![2-(9-bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B11368770.png)

![N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-4-fluorobenzamide](/img/structure/B11368779.png)
![N-(2-Ethoxyphenyl)-2-[(2-methyl-6-phenylpyrimidin-4-YL)sulfanyl]propanamide](/img/structure/B11368789.png)
![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B11368796.png)
![N-(4-{5-[(2-fluorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B11368800.png)
![5-chloro-N-(4-methylbenzyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B11368801.png)
![N-benzyl-2-nitro-4-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B11368806.png)

![N-(3,4-dimethylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11368823.png)

